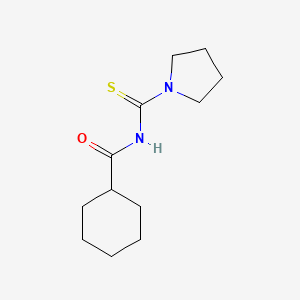
N-(1-pyrrolidinylcarbonothioyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-pyrrolidinylcarbonothioyl)cyclohexanecarboxamide, commonly known as CPP-ACP, is a peptide that has been widely researched for its potential applications in dental and medical fields. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 284.4 g/mol.
Mechanism of Action
The mechanism of action of CPP-ACP is not fully understood, but it is believed to involve the formation of complexes with calcium and phosphate ions in the saliva, which enhances the remineralization of enamel and prevents the demineralization caused by acidic environments. CPP-ACP has also been shown to have antibacterial properties, which may contribute to its effectiveness in preventing dental caries.
Biochemical and Physiological Effects:
CPP-ACP has been shown to have a number of biochemical and physiological effects, including the ability to enhance the remineralization of enamel, prevent dental caries, and inhibit the growth of bacteria. CPP-ACP has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential use in wound healing and cancer treatment.
Advantages and Limitations for Lab Experiments
One of the major advantages of CPP-ACP is its ability to enhance the remineralization of enamel and prevent dental caries. CPP-ACP is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of CPP-ACP is its relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are a number of future directions for research on CPP-ACP, including the development of new drug delivery systems, the exploration of its potential use in wound healing and cancer treatment, and the investigation of its mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration of CPP-ACP for various applications.
Conclusion:
In conclusion, CPP-ACP is a peptide that has shown great potential for its applications in dental and medical fields. Its ability to enhance the remineralization of enamel and prevent dental caries, as well as its anti-inflammatory and antioxidant properties, make it a promising candidate for future research. Further investigation is needed to fully understand its mechanism of action and to explore its potential use in drug delivery systems, wound healing, and cancer treatment.
Synthesis Methods
CPP-ACP can be synthesized through a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and chemical synthesis. One of the most commonly used methods involves the solid-phase peptide synthesis, which involves the use of a resin-bound amino acid as a starting material. The amino acid is then coupled with other amino acids to form a peptide chain, which is then cleaved from the resin to obtain the desired peptide.
Scientific Research Applications
CPP-ACP has been extensively researched for its potential applications in dental and medical fields. In dentistry, CPP-ACP has been shown to have a significant effect on remineralization of enamel and prevention of dental caries. In medical fields, CPP-ACP has been explored for its potential use in drug delivery systems, wound healing, and cancer treatment.
properties
IUPAC Name |
N-(pyrrolidine-1-carbothioyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c15-11(10-6-2-1-3-7-10)13-12(16)14-8-4-5-9-14/h10H,1-9H2,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOGBDYPSNRIPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5708906.png)


![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5708934.png)
![3,4-dimethoxy-N'-{[(2-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5708936.png)
![2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5708939.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methylcyclohexanamine](/img/structure/B5708949.png)
![ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5708957.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B5708963.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperidine](/img/structure/B5708968.png)

![N-(2-ethyl-6-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5708980.png)
![methyl 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5708997.png)
![3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5708999.png)